(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methanone group attached to a piperazine ring, which is further substituted with 3,4-dimethoxyphenyl and 2,6-dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting piperazine with 2,6-dimethylphenyl chloride under basic conditions.
Introduction of Methanone Group:
Substitution with 3,4-Dimethoxyphenyl Group: Finally, the compound is further reacted with 3,4-dimethoxyphenyl bromide in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)piperazine: Similar structure but lacks the methanone group.
(2,6-Dimethylphenyl)piperazine: Similar structure but lacks the 3,4-dimethoxyphenyl group.
(3,4-Dimethoxyphenyl)[4-(phenyl)piperazin-1-yl]methanone: Similar structure but lacks the 2,6-dimethylphenyl group.
Uniqueness
(3,4-Dimethoxyphenyl)[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone is unique due to the presence of both 3,4-dimethoxyphenyl and 2,6-dimethylphenyl groups attached to the piperazine ring, along with the methanone group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-15-6-5-7-16(2)20(15)22-10-12-23(13-11-22)21(24)17-8-9-18(25-3)19(14-17)26-4/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
WHZPUPZTNKAMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.